Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate
Beschreibung
Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate is a complex organic compound with the molecular formula C_17H_16N_2O_5. It is known for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research .
Eigenschaften
CAS-Nummer |
331972-99-7 |
|---|---|
Molekularformel |
C30H24N2O7 |
Molekulargewicht |
524.5g/mol |
IUPAC-Name |
methyl 4-[[4-[4-[(4-methoxycarbonylphenyl)carbamoyl]phenoxy]benzoyl]amino]benzoate |
InChI |
InChI=1S/C30H24N2O7/c1-37-29(35)21-3-11-23(12-4-21)31-27(33)19-7-15-25(16-8-19)39-26-17-9-20(10-18-26)28(34)32-24-13-5-22(6-14-24)30(36)38-2/h3-18H,1-2H3,(H,31,33)(H,32,34) |
InChI-Schlüssel |
XUSLGKQTZPSHQS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 4-methoxycarbonylphenyl isocyanate to form an intermediate, which is then reacted with 4-hydroxybenzoyl chloride. The final step involves esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate
- 4,4’-ureylene-di-benzoic acid dimethyl ester
- N,N’-Carbonyl-bis-(4-amino-benzoesaeure-methylester)
Uniqueness
Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
